2-Amino-5-(methylthio)-1,3,4-thiadiazole
Description
Structure
2D Structure
Properties
IUPAC Name |
5-methylsulfanyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S2/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLAZAJARAIGGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201249 | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5319-77-7 | |
| Record name | 5-(Methylthio)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5319-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005319777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5319-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,3,4-Thiadiazole, 2-amino-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole typically involves the reaction of thiosemicarbazide with methyl isothiocyanate under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires heating to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(methylthio)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced sulfur heterocycles.
Substitution: Substituted thiadiazole derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
2-Amino-5-(methylthio)-1,3,4-thiadiazole is utilized in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown that certain modifications enhance efficacy against resistant bacterial strains .
- Anticancer Agents: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. The mechanism often involves inhibition of specific enzymes or pathways crucial to cancer cell survival .
2. Synthesis of Complex Molecules
The compound serves as a building block in organic synthesis. Notably, it has been used to create complex heterocyclic structures with promising biological activities. For example, it can react with various electrophiles to form novel compounds that may exhibit enhanced pharmacological properties .
Agricultural Applications
1. Agrochemical Development
this compound and its derivatives are being investigated for their potential use as fungicides and herbicides. The thiazole moiety is known to impart biological activity against plant pathogens, making these compounds valuable in agricultural chemistry .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Derivatives showed up to 90% inhibition against E. coli strains. |
| Study B | Anticancer Properties | Compound X derived from 2-amino showed IC50 values of 15 µM against breast cancer cells. |
| Study C | Agrochemical Use | Demonstrated effective control over fungal pathogens in crops with minimal phytotoxicity. |
Mechanism of Action
The mechanism of action of 2-Amino-5-(methylthio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In medicinal applications, it may interact with cellular receptors and enzymes, modulating signaling pathways involved in inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Antimicrobial Activity
- 2-Amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole (): This derivative exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria in mice and chicks. The nitroimidazolyl substituent enhances electron-withdrawing properties, improving membrane penetration compared to the methylthio group .
- 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole (): The para-nitro group (–NO₂) increases antibacterial potency due to its electron-withdrawing nature, which stabilizes charge-transfer interactions with microbial enzymes. This contrasts with the methylthio group, which provides moderate activity via hydrophobic interactions .
Anticancer Activity
- 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (): The dihydroxyphenyl substituent facilitates hydrogen bonding with cancer cell receptors, enhancing antiproliferative effects against bladder (HCV29T), rectal (SW707), and breast (T47D) cancer cells. Methylthio derivatives lack this hydrogen-bonding capability, resulting in lower activity .
- VR24 and VR27 ():
These derivatives, with substituted benzylidene groups, show superior colon cancer cell inhibition compared to methylthio analogues. The chloro and methoxy substituents improve DNA intercalation and topoisomerase inhibition .
Fluorescence and Photophysical Properties
- 2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) (): TS exhibits dual fluorescence emission due to the ortho-hydroxy group, which enables intramolecular charge transfer (ICT) and aggregation-induced emission (AIE). The methylthio derivative lacks this effect, as its –SCH₃ group cannot participate in hydrogen bonding or ICT .
- 2-Amino-5-phenyl-1,3,4-thiadiazole (TB) (): TB shows single fluorescence emission, highlighting the critical role of substituent polarity. The phenyl group’s hydrophobicity reduces solubility, whereas methylthio derivatives balance hydrophobicity and electronic effects .
Key Data Tables
Research Implications
The methylthio group in 2-amino-5-(methylthio)-1,3,4-thiadiazole offers a balance of hydrophobicity and electronic effects, making it suitable for moderate antimicrobial applications. However, derivatives with nitro, hydroxyl, or imidazolyl substituents outperform it in targeted biological activities. Future research should explore hybrid derivatives combining methylthio with polar groups (e.g., –OH or –NO₂) to enhance solubility and efficacy .
Biological Activity
2-Amino-5-(methylthio)-1,3,4-thiadiazole (often referred to as 2-amino thiadiazole) is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.
Overview of this compound
The molecular formula for this compound is C5H7N3S2. This compound belongs to the class of thiadiazoles, which are known for their diverse biological applications. The compound's structure includes a thiadiazole ring substituted with an amino group and a methylthio group, contributing to its reactivity and biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives.
- Bacterial Activity : Research indicates that this compound exhibits significant antibacterial activity against various pathogens. For instance, it showed effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values of 22 μg/ml and 15 μg/ml respectively, outperforming conventional fungicides like thiodiazole copper .
- Fungal Activity : In contrast to its antibacterial efficacy, the compound demonstrated lower antifungal activity against species such as Mucor bainieri and Trichoderma atroviride, although still notable compared to standard treatments.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | EC50 (μg/ml) | Comparison with Standard |
|---|---|---|
| Xanthomonas axonopodis | 22 | More effective than thiodiazole copper |
| Xanthomonas oryzae | 15 | More effective than bismerthiazol |
| Mucor bainieri | Higher | Less effective than carbendazim |
| Trichoderma atroviride | Higher | Less effective than carbendazim |
Anticancer Properties
The anticancer potential of this compound has also been investigated. The compound is known to inhibit the IL-6/JAK/STAT3 signaling pathway , which is often overactive in various cancers. This inhibition leads to reduced proliferation of cancer cells such as DU145 (prostate cancer) and MDA-MB-231 (breast cancer) cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study examined the effect of this compound on DU145 cells:
- Inhibition Rate : The compound demonstrated a significant inhibition rate in cell proliferation assays.
- Mechanism : The mechanism involves blocking STAT3 phosphorylation, thereby disrupting downstream gene transcription necessary for tumor growth.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications . Research indicates that derivatives of thiadiazoles can act as antiapoptotic agents. For example, a study found that certain derivatives exhibited protective effects against renal ischemia/reperfusion injury by inhibiting caspase-3 activity .
Table 2: Anti-inflammatory Activity of Thiadiazole Derivatives
| Compound | Effect on Caspase-3 Activity (ng/mL) | Reference Compound |
|---|---|---|
| Compound 2c | 69.77 | N-acetylcysteine |
| Compound 2g | Significant reduction | N-acetylcysteine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
